what is Sodium Colistin B-d7 Methanesulfonate
what is Sodium Colistin B-d7 Methanesulfonate
Technical Whitepaper: Sodium Colistin B-d7 Methanesulfonate in Bioanalysis
Introduction & Chemical Identity
Sodium Colistin B-d7 Methanesulfonate is the stable isotope-labeled analog of Colistimethate Sodium (CMS) component B. It serves as a critical Internal Standard (IS) for the precise quantification of the polymyxin prodrug in complex biological matrices.
To understand the necessity of this specific reagent, one must first deconstruct the complexity of the parent drug, Colistimethate Sodium:
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The Parent (Colistin): A cyclic polypeptide antibiotic active against Multi-Drug Resistant (MDR) Gram-negative bacteria (e.g., P. aeruginosa, A. baumannii). It exists primarily as two isoforms: Colistin A (Polymyxin E1) and Colistin B (Polymyxin E2).[1][2][3][4][5] The difference lies solely in the fatty acyl tail: Colistin A possesses a 6-methyloctanoic acid moiety, whereas Colistin B possesses a 6-methylheptanoic acid moiety.[6]
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The Prodrug (CMS): To reduce the nephrotoxicity of Colistin, primary amine groups are sulfomethylated to form Colistimethate Sodium (CMS). This renders the molecule anionic and inactive until it hydrolyzes in vivo.
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The Isotope (d7-CMS B): This reagent is the sulfomethylated derivative of Colistin B where seven hydrogen atoms (typically on the leucine residues or the fatty acyl tail) are replaced with deuterium.
Key Physicochemical Characteristics:
| Property | Specification |
|---|---|
| Chemical Name | Sodium Colistin B-d7 Methanesulfonate |
| Analyte Class | Polypeptide Prodrug (Anionic) |
| Primary Isoform | Colistin B (Polymyxin E2) |
| Isotopic Label | Deuterium (d7) |
| Solubility | Highly soluble in water; insoluble in organic solvents |
| Stability | Unstable in aqueous solution (Hydrolysis prone) |[7]
The Bioanalytical Challenge: The "Stability Paradox"
The primary reason for using Sodium Colistin B-d7 Methanesulfonate rather than a generic deuterated Colistin is to address the Stability Paradox inherent in CMS bioanalysis.
CMS is not a single stable molecule; it is a complex mixture of partially sulfomethylated derivatives that spontaneously hydrolyze into Colistin in aqueous environments.[3][4] This hydrolysis is temperature- and pH-dependent.
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The Problem: If you use a stable IS (like Colistin-d7) to measure the unstable prodrug (CMS), the IS will not degrade at the same rate as the analyte during sample preparation. If 10% of your CMS hydrolyzes during extraction, but your Colistin-d7 IS remains 100% intact, your quantification will be biased.
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The Solution: By using CMS-d7 (Sodium Colistin B-d7 Methanesulfonate), the IS mimics the instability of the analyte. If the sample handling causes partial hydrolysis of the CMS analyte, the CMS-d7 IS undergoes the exact same hydrolysis. The ratio remains constant, preserving quantitative accuracy.
Mechanism of Hydrolysis (Visualized)
Figure 1: The spontaneous hydrolysis pathway of CMS. The d7-IS tracks the "CMS" node, compensating for losses toward the "Inter" and "Colistin" nodes during processing.
Experimental Protocol: Direct Quantification of CMS
This protocol focuses on the Direct Determination of CMS using the d7-IS. This is distinct from "Total Colistin" methods which force hydrolysis.
Objective: Quantify intact CMS B in human plasma while preventing ex vivo hydrolysis.
A. Reagent Preparation
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Stock Solution: Dissolve Sodium Colistin B-d7 Methanesulfonate in cool (4°C) neutral water (pH 7.0). Do not use acidic solvents or methanol for the stock, as these accelerate hydrolysis or precipitation.
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Storage: Aliquot immediately and store at -80°C. Never freeze-thaw more than once.
B. Sample Preparation (Cold-Chain SPE)
Rationale: Protein precipitation (PPT) often requires acidic organic solvents which degrade CMS. Solid Phase Extraction (SPE) on weak anion exchange (WAX) or C18 columns is preferred, provided the temperature is controlled.
Step-by-Step Workflow:
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Thawing: Thaw plasma samples in an ice bath (0°C).
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Spiking: Add 20 µL of Sodium Colistin B-d7 Methanesulfonate IS working solution (ice cold) to 100 µL plasma. Vortex briefly (5s).
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Pre-treatment: Dilute sample with 200 µL of 20 mM Ammonium Bicarbonate (pH 8.0) .
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Note: CMS is anionic. Keeping pH slightly basic maintains the negative charge for WAX retention or stabilizes the sulfonate groups.
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Loading (SPE): Load onto a pre-conditioned Oasis WAX or HLB cartridge (kept at 4°C).
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Wash: Wash with 5% Methanol in water (neutral pH).
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Elution: Elute with Methanol/Acetonitrile (50:50).
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Critical: Analyze immediately. Do not store in the autosampler for >4 hours.
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C. LC-MS/MS Conditions
Since CMS is anionic, Negative Electrospray Ionization (ESI-) is often required for direct detection, although some methods detect the sodium adducts in positive mode.
| Parameter | Setting | Rationale |
| Column | C18 or HILIC (e.g., Atlantis dC18) | CMS is highly polar; HILIC provides better retention than standard C18. |
| Mobile Phase A | Acetonitrile | Organic modifier. |
| Mobile Phase B | 10 mM Ammonium Acetate (pH 7.0) | Neutral pH is essential to prevent on-column hydrolysis. |
| Ionization | ESI Negative (-) | CMS contains multiple sulfonate ( |
| Transitions (Approx) | Precursor: [M-nH]ⁿ⁻Product: Sulfonate fragment (m/z 79 or 80) | Monitor the loss of the methanesulfonate group. |
Data Interpretation & Quality Control
When analyzing data generated with Sodium Colistin B-d7 Methanesulfonate, specific acceptance criteria must be met to ensure the "Stability Paradox" was successfully managed.
Self-Validating Logic (The IS Response)
In a typical bioanalytical run, the IS response (peak area) should be consistent. However, with CMS, you may observe a time-dependent decrease in IS area if the run is long (drift).
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Validation Rule: If the IS area decreases, the Analyte area must decrease proportionally.
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Calculation: Use the Area Ratio (
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Pass Criteria: The Area Ratio should remain stable (RSD < 15%) even if absolute areas drop by 30-40% due to degradation, proving the d7-IS is tracking the analyte correctly.
Method Development Decision Tree
Figure 2: Decision matrix for selecting the appropriate Internal Standard. Sodium Colistin B-d7 Methanesulfonate is mandatory when the specific pharmacokinetics of the prodrug (Branch 2) are required.
References
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Structure & Components
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Stability & Hydrolysis
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Prodrug Pharmacology
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Source: National Institutes of Health (PMC)
- Title: Colistin Methanesulfonate Is an Inactive Prodrug of Colistin against Pseudomonas aeruginosa.
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URL:[Link]
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Analytical Standards (Supplier Data)
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Source: Toronto Research Chemicals (LGC Standards)
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Title: Sodium Colistin B-d7 Methanesulfonate Product Page.[11]
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LC-MS/MS Methodology
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Source: Scientific Research Publishing
- Title: LC-MS/MS Method for Determination of Colistin in Human Plasma: Valid
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URL:[Link]
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Sources
- 1. Stability of colistimethate sodium in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Colistin Methanesulfonate Is an Inactive Prodrug of Colistin against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Stability of Colistimethate Sodium in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Colistin and Polymyxin B | Basicmedical Key [basicmedicalkey.com]
- 8. researchgate.net [researchgate.net]
- 9. Colistin and Polymyxin B: Peas in a Pod, or Chalk and Cheese? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. Sodium Colistin B-d7 Methanesulfonate, CAS 8068-28-8 (unlabeled) | SCBT - Santa Cruz Biotechnology [scbt.com]
